7-(2-Methoxyphenyl)-7-oxoheptanoic acid

Description

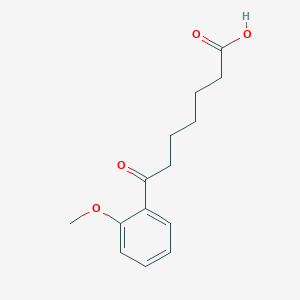

Structure

3D Structure

Properties

IUPAC Name |

7-(2-methoxyphenyl)-7-oxoheptanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-18-13-9-6-5-7-11(13)12(15)8-3-2-4-10-14(16)17/h5-7,9H,2-4,8,10H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOFSNUMHIJHCBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)CCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80645317 | |

| Record name | 7-(2-Methoxyphenyl)-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898765-99-6 | |

| Record name | 2-Methoxy-ζ-oxobenzeneheptanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898765-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(2-Methoxyphenyl)-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 7 2 Methoxyphenyl 7 Oxoheptanoic Acid and Its Analogues

Retrosynthetic Analysis and Precursor Selection

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 7-(2-methoxyphenyl)-7-oxoheptanoic acid, the primary disconnection points are the carbon-carbon bond between the heptanoyl chain and the aromatic ring, and the carboxylic acid functional group.

A logical retrosynthetic approach identifies two main pathways:

Friedel-Crafts Acylation Route: The key disconnection is the bond between the carbonyl carbon and the 2-methoxyphenyl ring. This leads to a heptanedioic acid derivative (acting as the acylating agent) and anisole (B1667542) (2-methoxybenzene).

Grignard Reagent Route: This strategy also breaks the bond between the carbonyl carbon and the aromatic ring. It envisions a nucleophilic 2-methoxyphenyl Grignard reagent attacking an electrophilic heptanedioic acid derivative.

Heptanedioic acid derivatives are crucial precursors in these synthetic strategies. To prevent undesirable side reactions, the two carboxylic acid groups of heptanedioic acid must be differentiated. This is commonly achieved by using a mono-ester, such as heptanedioic acid monomethyl ester .

In the Friedel-Crafts pathway, the free carboxylic acid of the mono-ester can be converted into a more reactive acyl chloride. The other end, protected as a methyl ester, remains unreactive during the acylation step. This prevents polymerization and ensures that the acylation occurs at the desired position. Subsequently, the methyl ester can be hydrolyzed in the final step to yield the target carboxylic acid. Using a diester, like dimethyl heptanedioate (B1236134) , is also a viable starting point, requiring a selective mono-hydrolysis to generate the necessary mono-ester precursor.

The methoxy (B1213986) group (-OCH₃) on the aromatic ring is a key feature of the target molecule. This group is an electron-donating and ortho-, para-directing substituent in electrophilic aromatic substitution reactions.

In the context of a Friedel-Crafts acylation , reacting anisole with the heptanedioyl derivative will theoretically yield a mixture of the ortho-substituted product (the desired 2-methoxy isomer) and the para-substituted product (4-methoxy isomer). The steric hindrance from the methoxy group might slightly favor the formation of the para isomer. Therefore, reaction conditions must be carefully optimized to maximize the yield of the desired ortho product, and chromatographic separation of the resulting isomers is often necessary.

Alternatively, the Grignard reagent approach offers superior regiochemical control. The synthesis begins with a pre-functionalized aromatic ring, such as 2-bromoanisole . This starting material is then converted into the corresponding Grignard reagent, 2-methoxyphenylmagnesium bromide . nordmann.global This reagent's structure ensures that the subsequent reaction with the heptanedioate derivative occurs exclusively at the ortho position relative to the methoxy group, thus avoiding the formation of isomeric byproducts.

Optimized Chemical Synthesis Routes

The forward synthesis of this compound is built upon the retrosynthetic strategies, focusing on efficient bond formation and functional group management.

Ester hydrolysis is typically the final step in the synthesis, converting the methyl ester precursor, methyl 7-(2-methoxyphenyl)-7-oxoheptanoate, into the final carboxylic acid. This transformation can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis : This is a reversible reaction where the ester is heated with water in the presence of a strong acid catalyst. tamu.eduyoutube.com To drive the equilibrium towards the carboxylic acid product, a large excess of water is typically used. youtube.com

Base-Promoted Hydrolysis (Saponification) : This is an irreversible reaction involving treatment of the ester with a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), followed by an acidic workup. nih.gov The hydroxide ion acts as a nucleophile, attacking the ester's carbonyl carbon. rsc.org The reaction initially forms a carboxylate salt, which is then protonated during the acidic workup to yield the final carboxylic acid. nih.gov

| Hydrolysis Method | Reagents | Conditions | Key Features |

| Acid-Catalyzed | Strong Acid (e.g., H₂SO₄, HCl), Excess H₂O | Heating | Reversible reaction; requires excess water to favor product formation. tamu.eduyoutube.com |

| Base-Promoted | Strong Base (e.g., NaOH, KOH), then Acid (e.g., HCl) | Room Temperature or Heating | Irreversible reaction; proceeds to completion. youtube.comnih.gov |

The core of the synthesis is the creation of the carbon-carbon bond that links the aromatic ring to the keto-heptanoic acid chain.

Friedel-Crafts Acylation : This classic method is a powerful tool for forming aryl ketones. sigmaaldrich.com In this synthesis, anisole is acylated with the acid chloride of monomethyl heptanedioate (prepared by reacting the mono-ester with a chlorinating agent like thionyl chloride). A strong Lewis acid, typically aluminum chloride (AlCl₃), is required in stoichiometric amounts to catalyze the reaction. synchem.de The Lewis acid activates the acyl chloride, generating a highly electrophilic acylium ion that is then attacked by the electron-rich anisole ring. sigmaaldrich.com

Grignard Reagents : Grignard reagents are potent nucleophiles widely used for C-C bond formation. The synthesis would involve the reaction of 2-methoxyphenylmagnesium bromide with an electrophilic derivative of monomethyl heptanedioate. nordmann.global To avoid the common side reaction where the highly reactive Grignard reagent adds twice to an acid chloride or ester, a less reactive electrophile like a Weinreb amide (N-methoxy-N-methyl amide) of monomethyl heptanedioate is often preferred. The reaction with a Weinreb amide stops cleanly at the ketone stage.

Optimizing reaction conditions is critical for maximizing product yield and minimizing side reactions.

For Friedel-Crafts acylation , several factors must be controlled:

Catalyst : Aluminum chloride (AlCl₃) is a powerful and common catalyst. beilstein-journals.org Other Lewis acids like ferric chloride (FeCl₃) can be used for milder conditions. beilstein-journals.org The catalyst is typically used in stoichiometric amounts because it complexes with the product ketone. synchem.de

Solvent : Non-polar solvents that can dissolve the reactants and catalyst are preferred. Dichloromethane and nitrobenzene (B124822) are commonly used. researchgate.net

Temperature : The reaction is often initiated at low temperatures (e.g., 0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature. youtube.com Higher temperatures may lead to side product formation. researchgate.net

For reactions involving Grignard reagents , the primary considerations are:

Solvent : Anhydrous ether solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF), are essential. google.com These solvents stabilize the Grignard reagent and are non-reactive towards it.

Temperature : Reactions are typically started at low temperatures (e.g., 0 °C) and carefully monitored, as they are often exothermic. This helps prevent side reactions, such as the Grignard reagent reacting with the ester group of another molecule.

Atmosphere : Reactions must be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the highly reactive Grignard reagent from reacting with atmospheric oxygen or moisture.

| Parameter | Friedel-Crafts Acylation | Grignard Reaction |

| Catalyst/Reagent | Lewis Acid (e.g., AlCl₃, FeCl₃) beilstein-journals.org | Magnesium (Mg) metal for reagent formation |

| Solvent | Dichloromethane, Nitrobenzene researchgate.net | Anhydrous Diethyl ether, Tetrahydrofuran (THF) google.com |

| Temperature | Typically 0 °C to room temperature youtube.com | Typically 0 °C to room temperature |

| Key Considerations | Stoichiometric catalyst required; potential for isomeric products. synchem.de | Requires strict anhydrous and inert conditions. |

Derivatization Strategies for Structure-Activity Relationship Studies

SAR studies are fundamental to medicinal chemistry, providing critical insights into the interactions between a molecule and its biological target. By synthesizing and evaluating a series of related compounds, researchers can identify the key functional groups and structural features responsible for the desired pharmacological effect.

Modifications to the 2-methoxyphenyl ring are a primary strategy for probing the electronic and steric requirements of the binding pocket of a biological target. Standard electrophilic aromatic substitution reactions can be employed to introduce a variety of functional groups. For instance, halogenation (e.g., with Br₂ or Cl₂ and a Lewis acid catalyst) can introduce bromo or chloro substituents, while nitration followed by reduction and further modification can yield a wide array of derivatives.

A common synthetic route to these analogues is the Friedel-Crafts acylation. This involves reacting a substituted anisole (methoxybenzene) with a derivative of pimelic acid (heptanedioic acid), such as pimeloyl chloride or pimelic anhydride, in the presence of a Lewis acid like aluminum chloride (AlCl₃). By starting with appropriately substituted anisoles, a diverse library of phenyl analogues can be generated.

Table 1: Synthesis of Phenyl-Substituted Analogues via Friedel-Crafts Acylation

| Target Analogue | Substituted Anisole Precursor | Key Reagent |

| 7-(5-Chloro-2-methoxyphenyl)-7-oxoheptanoic acid | 4-Chloroanisole | Pimeloyl chloride/AlCl₃ |

| 7-(5-Bromo-2-methoxyphenyl)-7-oxoheptanoic acid | 4-Bromoanisole | Pimeloyl chloride/AlCl₃ |

| 7-(2,4-Dimethoxyphenyl)-7-oxoheptanoic acid | 1,3-Dimethoxybenzene | Pimeloyl chloride/AlCl₃ |

| 7-(2,5-Dimethoxyphenyl)-7-oxoheptanoic acid | 1,4-Dimethoxybenzene | Pimeloyl chloride/AlCl₃ |

Altering the length and composition of the aliphatic chain that links the aromatic keto group and the terminal carboxylic acid is another critical avenue for SAR studies. The length of this linker can significantly influence the molecule's ability to adopt the optimal conformation for binding to its target.

The synthetic approach can be adapted by substituting pimelic acid with other α,ω-dicarboxylic acids in the Friedel-Crafts acylation reaction. Using adipic acid (hexanedioic acid) would result in a shorter, six-carbon chain (6-oxo-6-(2-methoxyphenyl)hexanoic acid), while suberic acid (octanedioic acid) would yield a longer, eight-carbon chain (8-oxo-8-(2-methoxyphenyl)octanoic acid). Further modifications, such as introducing double bonds or other functional groups along the chain, can also be explored to probe for additional binding interactions.

Table 2: Chain Length Modification using Different Dicarboxylic Acids

| Resulting Chain Length | Dicarboxylic Acid Precursor | Target Analogue Name |

| 6 Carbons | Adipic acid | 6-(2-Methoxyphenyl)-6-oxohexanoic acid |

| 7 Carbons | Pimelic acid | This compound |

| 8 Carbons | Suberic acid | 8-(2-Methoxyphenyl)-8-oxooctanoic acid |

| 9 Carbons | Azelaic acid | 9-(2-Methoxyphenyl)-9-oxononanoic acid |

The carboxylic acid moiety is a prime candidate for modification to create prodrugs. Prodrugs are inactive or less active precursors that are metabolized in the body to release the active parent drug. This strategy is often used to improve pharmacokinetic properties such as absorption, distribution, and plasma half-life, or to reduce side effects like gastrointestinal irritation. nih.gov

Esterification of the carboxylic acid is a common prodrug approach. nih.gov The synthesis typically involves a two-step process. First, the carboxylic acid is activated, for example, by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. Second, the activated acid chloride is reacted with a selected alcohol or phenol (B47542) to form the desired ester. Similarly, reacting the acid chloride with an amine yields an amide derivative. researchgate.net The choice of the alcohol or amine can be tailored to control the rate of hydrolysis and release of the parent acid in the body. nih.govnih.gov

Table 3: Synthesis of Representative Ester and Amide Prodrugs

| Derivative Type | Reactant | Product Name |

| Ester | Ethanol | Ethyl 7-(2-methoxyphenyl)-7-oxoheptanoate |

| Ester | Benzyl alcohol | Benzyl 7-(2-methoxyphenyl)-7-oxoheptanoate |

| Amide | Glycine methyl ester | Methyl 2-((7-(2-methoxyphenyl)-7-oxoheptanoyl)amino)acetate |

| Amide | Morpholine | 4-(7-(2-Methoxyphenyl)-7-oxoheptanoyl)morpholine |

Chemoenzymatic and Stereoselective Synthetic Approaches

While classical organic synthesis provides robust methods for producing these compounds, chemoenzymatic and stereoselective approaches offer significant advantages, particularly in terms of sustainability and precision. These methods align with the principles of green chemistry by utilizing mild reaction conditions and reducing hazardous waste. nih.gov

Biocatalysis employs enzymes to carry out chemical transformations with high chemo-, regio-, and stereoselectivity. rsc.org For the synthesis of oxo-acids, various enzyme classes, including oxidases, are of great interest. illinois.edu These enzymes use molecular oxygen as a green oxidant, often generating water as the only byproduct. illinois.edu

A hypothetical chemoenzymatic route could involve the enzymatic oxidation of a corresponding hydroxyl-acid precursor to generate the ketone functionality. For example, an alcohol dehydrogenase could selectively oxidize 7-hydroxy-7-(2-methoxyphenyl)heptanoic acid to the target oxo-acid. Such biocatalytic steps can be integrated into multi-step cascades, where enzymes work in sequence to build complex molecules from simple precursors in a single pot, enhancing efficiency and reducing purification steps. tandfonline.comnih.gov

While this compound itself is achiral, the synthesis of certain analogues, particularly those with substitutions on the heptanoic acid chain, may create one or more stereocenters. In these cases, controlling the stereochemistry is paramount, as different stereoisomers can have vastly different pharmacological and toxicological profiles.

Enzymes are inherently chiral and are thus excellent catalysts for stereoselective reactions. rsc.org For instance, 2-oxoacid aldolases can be used for the stereoselective construction of carbon-carbon bonds, enabling the synthesis of chiral keto-acids with high enantiomeric purity. nih.gov These enzymatic methods provide a powerful alternative to traditional asymmetric synthesis, which may require chiral auxiliaries or metal catalysts. The versatility of biocatalysis allows for the production of specific enantiomers or diastereomers, which is a critical capability in modern drug development. nih.govacs.org

Molecular Mechanisms of Action and Biological Targets

Interactions with Enzyme Active Sites and Allosteric Modulation

There is currently no information available regarding the interaction of 7-(2-Methoxyphenyl)-7-oxoheptanoic acid with enzyme active sites or its potential for allosteric modulation.

Research has not yet explored the specificity of this compound towards enzymes involved in fatty acid metabolism.

The effect of this compound on lipid metabolism and related gene expression pathways has not been documented in the available scientific literature.

Receptor Binding and Ligand-Target Interactions

No studies have been published that investigate the receptor binding properties or ligand-target interactions of this compound.

The specific contributions of the ketone and methoxy (B1213986) groups to the binding affinity of this molecule with any biological target are unknown.

Computational or predictive modeling of the interactions between this compound and biological receptors has not been reported.

Modulation of Intracellular Signaling Cascades

The influence of this compound on any intracellular signaling cascades is currently uncharacterized.

Role as a Metabolite or Metabolite Mimic

There is no available research to suggest a direct relationship between this compound and the metabolism of the essential amino acid L-leucine. The metabolic pathways of L-leucine are well-characterized and involve transamination and oxidative decarboxylation. The structural dissimilarity between this compound and L-leucine or its metabolites makes a direct metabolic link unlikely without evidence from metabolic profiling studies.

No studies have been identified that investigate this compound or its close structural analogues as inhibitors of the enzyme arginase. Arginase is an enzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea. nih.gov Inhibition of arginase is a therapeutic strategy being explored for various diseases. While a wide array of compounds have been synthesized and tested as arginase inhibitors, there is no indication that molecules with the specific structure of this compound have been considered in this context. nih.gov Future research could explore the potential of this compound to inhibit arginase or other enzymes, but at present, no such data exists.

Biological Activities and Cellular Responses in Preclinical Models

In Vitro Cellular Assays

Antiproliferative Activity in Various Cancer Cell Lines (e.g., HT-29, MCF-7, RPMI-8226, HL60, HCT116)

There is no available data on the antiproliferative effects of 7-(2-Methoxyphenyl)-7-oxoheptanoic acid in these or any other cancer cell lines.

Induction of Apoptosis and Cell Cycle Modulation

Information regarding the ability of this compound to induce programmed cell death (apoptosis) or to modulate the cell cycle in cancer cells is not present in the current body of scientific research.

Effects on Cellular Differentiation

There are no studies documenting the effects of this compound on cellular differentiation processes.

Investigations in Disease-Relevant Cellular Models

Efficacy in Acute Myeloid Leukemia (AML) Cell Systems

The efficacy and mechanisms of action of this compound in AML cell systems have not been reported.

Activity in Patient-Derived Colorectal Cancer Organoids

There is no research available on the activity of this compound in patient-derived colorectal cancer organoids.

Functional Biochemical Assays

No studies reporting the functional biochemical effects of this compound were identified.

Enzyme Activity Assays (e.g., HDAC Assays)

There is currently no available data from enzyme activity assays for this compound. Histone deacetylase (HDAC) assays are a common method to screen for enzyme inhibitors. These assays typically measure the ability of a compound to block the deacetylation of a substrate, a reaction that is crucial for the regulation of gene expression. The absence of such data means the inhibitory potential of this specific compound against HDACs or any other enzymes is unknown.

Table 1: Hypothetical Data on HDAC Enzyme Inhibition by this compound No experimental data is available for this compound. The table below is a template for how such data would be presented.

| HDAC Isoform | IC₅₀ (µM) |

|---|---|

| HDAC1 | Data not available |

| HDAC2 | Data not available |

| HDAC3 | Data not available |

Gene Expression Analysis via Quantitative PCR and Western Blotting

No research has been published detailing the effects of this compound on gene expression. Techniques such as quantitative PCR (qPCR) and Western blotting are standard methods to assess changes in gene and protein expression levels, respectively, following treatment with a compound. Such analyses would be critical in understanding the compound's mechanism of action at a cellular level. Without these studies, the impact of this compound on cellular pathways and protein expression remains uncharacterized.

Table 2: Illustrative Gene and Protein Expression Changes Induced by this compound This table is for illustrative purposes only, as no experimental data has been reported.

| Gene/Protein Target | Method | Fold Change |

|---|---|---|

| p21 | qPCR | Data not available |

| Acetyl-p53 | Western Blot | Data not available |

Structure Activity Relationship Sar Studies and Computational Chemistry

Systematic Modification of the 7-(2-Methoxyphenyl)-7-oxoheptanoic Acid Scaffold

Modifications to the core structure of this compound have focused on three main areas: the position of the methoxy (B1213986) group on the aromatic ring, the length and substitution of the alkyl chain, and the nature of other substituents on the aromatic ring.

In related series of methoxyphenyl compounds, the position of the methoxy group has been shown to significantly alter biological effects. researchgate.net For instance, studies on methoxyflavone analogs have demonstrated that the specific location of methoxy groups can dictate cytotoxic activity in cancer cell lines. ontosight.ainih.gov The ortho position, as in the parent compound, can influence the orientation of the phenyl ring relative to the ketoheptanoic acid chain, which may be crucial for fitting into a specific binding pocket. Moving the methoxy group to the meta or para position would alter this spatial arrangement and could either enhance or diminish activity depending on the target's topology.

Illustrative Data on Methoxy Positional Isomerism

The following table illustrates hypothetical changes in biological activity (e.g., IC50) based on the principles of positional isomerism. Actual values would require experimental validation.

| Compound | Methoxy Position | Predicted Relative Activity | Rationale |

| Parent Compound | ortho (2-OCH₃) | Baseline | The ortho position may facilitate a key intramolecular interaction or optimal steric fit. |

| Isomer 1 | meta (3-OCH₃) | Potentially Reduced | Altered electronics and a different spatial projection may lead to a weaker interaction with the target. |

| Isomer 2 | para (4-OCH₃) | Potentially Increased or Decreased | The para position significantly changes the molecule's polarity and electronic profile, which could improve or hinder binding depending on the nature of the binding site. |

The seven-carbon heptanoic acid chain serves as a flexible linker, allowing the aromatic portion of the molecule to orient itself correctly for binding. The length of this chain is often critical for biological activity. A shorter or longer chain could prevent the molecule from bridging key interaction points within a binding site. Studies on other molecular scaffolds have shown that even a small change in alkyl chain length can dramatically affect biological function. nih.govkcl.ac.uk

Increasing or decreasing the number of methylene (B1212753) units in the chain impacts the compound's lipophilicity and conformational flexibility. For instance, synthetic analogs of Δ⁹-THC show that maximum cannabimimetic activity is achieved with an eight-carbon side chain, with shorter or longer chains being less potent. dergipark.org.tr Similarly, for this compound, variations in chain length would be expected to modulate its activity. Adding alkyl substituents, such as methyl or ethyl groups, to the chain would increase steric bulk and could be used to probe for specific hydrophobic pockets within the target's binding site.

Illustrative Data on Chain Length Variation

The following table illustrates hypothetical changes in biological activity based on modifying the length of the oxo-alkanoic acid chain. Actual values would require experimental validation.

| Modification | Chain Length | Predicted Relative Activity | Rationale |

| Parent Compound | 7 Carbons (Heptanoic) | Baseline | Optimal length for bridging key binding site interactions. |

| Analog 1 | 6 Carbons (Hexanoic) | Reduced | Chain may be too short to reach a critical interaction point. |

| Analog 2 | 8 Carbons (Octanoic) | Potentially Increased or Decreased | Increased lipophilicity and flexibility could improve binding to a hydrophobic region or introduce unfavorable steric clashes. |

| Analog 3 | 7 Carbons with C3-Methyl | Potentially Increased | The methyl group might fit into a small hydrophobic pocket, increasing binding affinity. |

Beyond the methoxy group, the introduction of other substituents onto the phenyl ring can fine-tune the electronic and steric properties of the molecule. The nature of these substituents—whether they are electron-donating (e.g., -OH, -CH₃) or electron-withdrawing (e.g., -Cl, -CF₃, -NO₂)—can profoundly impact binding affinity.

Electron-withdrawing groups can enhance electrostatic interactions by reducing the electron density of the aromatic π-system, which may be favorable if the binding site has electron-rich regions. drugbank.com Conversely, electron-donating groups can increase the electron density. Studies on curcumin (B1669340) analogs, for example, showed that replacing the methoxy group with a hydroxyl (-OH) or a bromine (-Br) atom maintained anti-inflammatory activity, whereas a nitro (-NO₂) group rendered the compound inactive. nih.gov Halogens like chlorine can also increase lipophilicity and may participate in halogen bonding, a specific type of non-covalent interaction. The position of these additional substituents is also crucial, as steric hindrance can prevent the molecule from adopting the required conformation for binding.

Illustrative Data on Aromatic Ring Substituent Effects

The following table illustrates hypothetical changes in biological activity based on adding substituents to the phenyl ring. Actual values would require experimental validation.

| Substituent (Position) | Electronic Effect | Predicted Relative Activity | Rationale |

| Parent Compound | 2-OCH₃ | Electron-Donating | Baseline |

| Analog 1 | 4-Cl | Electron-Withdrawing, Lipophilic | Potentially Increased |

| Analog 2 | 4-NO₂ | Strongly Electron-Withdrawing | Potentially Reduced |

| Analog 3 | 4-CH₃ | Electron-Donating, Lipophilic | Potentially Increased |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. By developing these models, it is possible to predict the activity of novel, unsynthesized compounds and to gain insight into the key molecular properties driving activity.

For a series of this compound analogs, a QSAR model would be developed by first calculating a set of molecular descriptors for each compound. These descriptors quantify various physicochemical properties, such as lipophilicity (logP), electronic effects (Hammett constants), steric parameters (molar refractivity), and topological indices.

Using statistical methods like multiple linear regression (MLR) or machine learning algorithms (e.g., random forest, support vector machines), an equation is generated that links these descriptors to the observed biological activity (e.g., pIC50). nih.gov A robust QSAR model, once validated using internal and external test sets, can be a powerful predictive tool. nih.govnih.gov It allows for the rapid in silico screening of virtual libraries of analogs, prioritizing the most promising candidates for synthesis and testing, thereby saving time and resources.

A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interaction with a specific biological target. Pharmacophore modeling can be performed based on the structures of known active ligands (ligand-based) or the structure of the biological target itself (structure-based). nih.gov

For this compound and its analogs, a ligand-based pharmacophore model could be generated by aligning a set of active compounds and identifying common chemical features. nih.gov These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. The resulting pharmacophore hypothesis would highlight the critical spatial arrangement of these features. For instance, the model might identify the carboxylic acid group as a hydrogen bond donor/acceptor, the methoxy-substituted phenyl ring as a hydrophobic and aromatic feature, and the carbonyl oxygen as another hydrogen bond acceptor. This model serves as a 3D query to screen databases for new, structurally diverse compounds that match the pharmacophoric requirements and are therefore likely to be active. dergipark.org.tr

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein. These methods are instrumental in drug discovery and development for elucidating potential mechanisms of action and for predicting the binding affinity of a compound.

Elucidation of Binding Modes with Target Proteins

Currently, there is no specific information available in the public domain detailing the binding modes of this compound with any target proteins. Such a study would first involve the identification of a relevant biological target. Subsequently, molecular docking simulations would be performed to predict the most likely conformation of the compound when bound to the active site of the protein. The analysis would focus on identifying key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein.

Should this research be undertaken, the findings would typically be presented in a table format, as shown below.

Table 1: Hypothetical Binding Interactions of this compound with a Target Protein This table is for illustrative purposes only as no specific data is currently available.

| Amino Acid Residue | Interaction Type | Distance (Å) |

|---|---|---|

| Example: TYR 123 | Hydrogen Bond | 2.1 |

| Example: LEU 45 | Hydrophobic | 3.5 |

Prediction of Binding Affinities and Selectivity

Following the elucidation of binding modes, computational methods can be employed to predict the binding affinity of this compound to its target protein. This is often expressed as a binding energy value (e.g., in kcal/mol), where a more negative value indicates a stronger interaction. Furthermore, to assess its potential as a therapeutic agent, it would be crucial to predict its selectivity for the intended target over other related proteins.

As no such studies have been published for this specific compound, there is no available data on its predicted binding affinities or selectivity.

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of the intrinsic properties of a molecule, such as its three-dimensional shape, energetic stability, and electronic characteristics. These calculations are performed at the atomic level, considering the distribution of electrons within the molecule.

Conformational Analysis and Energetics

Conformational analysis of this compound would involve identifying its most stable three-dimensional structures (conformers) and determining their relative energies. This is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation that is complementary to the binding site of its target protein.

Detailed research findings on the conformational analysis and energetics of this compound are not currently available in the scientific literature.

Electronic Structure and Reactivity Descriptors

Quantum chemical calculations can also be used to determine the electronic structure of this compound. This includes mapping the electron density and identifying the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these frontier orbitals are important reactivity descriptors, providing insights into the molecule's potential to donate or accept electrons in chemical reactions.

Specific data on the electronic structure and reactivity descriptors for this compound has not been reported in published studies. A future study would likely present these findings in a table similar to the one below.

Table 2: Hypothetical Electronic Properties of this compound This table is for illustrative purposes only as no specific data is currently available.

| Parameter | Value |

|---|---|

| Energy of HOMO (eV) | Data Not Available |

| Energy of LUMO (eV) | Data Not Available |

| Energy Gap (LUMO-HOMO) (eV) | Data Not Available |

Advanced Analytical Methodologies for Research and Quantification

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation and confirmation of new or synthesized chemical entities. For 7-(2-Methoxyphenyl)-7-oxoheptanoic acid, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be essential for a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D-NMR for Structural Elucidation and Purity Assessment)

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule.

¹H NMR Spectroscopy: This technique would provide information about the number of different types of protons, their chemical environment, and their proximity to other protons. The expected ¹H NMR spectrum of this compound would show distinct signals for the aromatic protons of the methoxyphenyl group, the methoxy (B1213986) protons, and the aliphatic protons of the heptanoic acid chain. The splitting patterns (e.g., triplets, multiplets) and integration values of these signals would be key to confirming the connectivity of the atoms.

¹³C NMR Spectroscopy: A ¹³C NMR spectrum would reveal the number of different carbon environments in the molecule. Distinct signals would be expected for the carbonyl carbons (of the ketone and carboxylic acid), the aromatic carbons, the methoxy carbon, and the aliphatic carbons of the chain.

A hypothetical data table for the expected NMR signals is presented below. Please note that these are predicted values and would require experimental verification.

| Assignment | Hypothetical ¹H NMR Chemical Shift (ppm) | Hypothetical ¹³C NMR Chemical Shift (ppm) |

| Aromatic CH | 6.9 - 7.8 (multiplets) | 110 - 160 |

| Methoxy (OCH₃) | ~3.9 (singlet) | ~55 |

| CH₂ adjacent to C=O | ~2.9 (triplet) | ~38 |

| CH₂ adjacent to COOH | ~2.3 (triplet) | ~34 |

| Aliphatic (CH₂)n | 1.3 - 1.8 (multiplets) | 24 - 29 |

| Carbonyl (C=O, ketone) | - | ~200 |

| Carbonyl (C=O, acid) | - | ~179 |

| Carboxylic Acid OH | >10 (broad singlet) | - |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound, the key vibrational bands would confirm the presence of the carboxylic acid and ketone groups.

A table of expected characteristic IR absorption bands is provided below.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| O-H (Carboxylic Acid) | 2500-3300 (broad) | Stretching |

| C=O (Carboxylic Acid) | 1700-1725 | Stretching |

| C=O (Ketone) | 1680-1700 | Stretching |

| C-O (Aromatic Ether) | 1230-1270 and 1020-1075 | Asymmetric and Symmetric Stretching |

| C-H (Aromatic) | 3000-3100 | Stretching |

| C-H (Aliphatic) | 2850-2960 | Stretching |

Mass Spectrometry (MS and HRMS for Molecular Weight Confirmation and Fragmentation Analysis)

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and can also provide structural information through fragmentation analysis.

Mass Spectrometry (MS): This would be used to determine the molecular weight of this compound. The molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule and confirming its chemical formula.

Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum would offer valuable structural information. Characteristic fragments would likely arise from the cleavage of the bonds adjacent to the carbonyl groups and the loss of the methoxy group.

Chromatographic Separation and Quantification

Chromatographic techniques are essential for separating the compound from impurities and for its quantitative analysis.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

HPLC is the primary method for assessing the purity of non-volatile compounds and for their quantification. A reversed-phase HPLC method would likely be developed using a C18 column. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., water with a small amount of formic acid or acetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). Detection would most likely be performed using a UV detector, set to a wavelength where the aromatic ring of the compound absorbs strongly. A well-developed HPLC method would show a sharp, symmetrical peak for this compound, well-separated from any impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Due to the low volatility of the carboxylic acid, direct analysis by GC-MS is challenging. Therefore, derivatization would be necessary to convert the carboxylic acid into a more volatile ester, for example, by reaction with a silylating agent (e.g., BSTFA) or by methylation (e.g., with diazomethane (B1218177) or trimethylsilyldiazomethane). The resulting volatile derivative could then be analyzed by GC-MS, which would provide both separation from any volatile impurities and mass spectral data for confirmation of its identity.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Trace Analysis and Biological Matrices

Liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone analytical technique for the quantification of "this compound" at trace levels, particularly within complex biological matrices such as plasma, urine, and tissue homogenates. Its high sensitivity, selectivity, and specificity make it indispensable in pharmacokinetic, metabolic, and biomarker studies. chromatographyonline.comonlinepharmacytech.inforesearchgate.net The development of a robust LC-MS/MS method for this analyte would typically involve meticulous optimization of chromatographic conditions and mass spectrometric parameters to achieve the requisite levels of accuracy and precision. nih.govnih.gov

The chromatographic separation is paramount for resolving the analyte from endogenous matrix components that could interfere with ionization and compromise signal integrity. onlinepharmacytech.info A reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is commonly employed. nih.govresearchgate.net For a compound with the structural characteristics of "this compound," a C18 column would likely provide adequate retention and separation. researchgate.net Gradient elution, using a mobile phase consisting of an aqueous component (e.g., water with a small percentage of formic acid to facilitate protonation) and an organic modifier (e.g., acetonitrile or methanol), would be optimized to ensure a sharp peak shape and a suitable retention time, typically within a 5-10 minute window to allow for high-throughput analysis. onlinepharmacytech.infonih.gov

Following chromatographic separation, the analyte enters the mass spectrometer, where it is ionized, typically using electrospray ionization (ESI) in negative ion mode, which is generally effective for carboxylic acids. nih.gov The mass spectrometer is usually a triple quadrupole (QqQ) instrument, operated in multiple reaction monitoring (MRM) mode to enhance selectivity and sensitivity. nih.govresearchgate.net In this mode, a specific precursor ion (the deprotonated molecule, [M-H]⁻) of "this compound" is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is highly characteristic of the analyte, minimizing the likelihood of interference from co-eluting compounds. nih.gov

Sample preparation is a critical step to ensure the reliability of the LC-MS/MS assay. Common techniques for biological samples include protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove proteins and other macromolecules that can interfere with the analysis. onlinepharmacytech.inforesearchgate.net The choice of method depends on the required level of cleanliness and the desired recovery of the analyte. The use of a stable isotope-labeled internal standard is also crucial for accurate quantification, as it compensates for variations in sample processing and matrix effects. nih.gov

The table below outlines a hypothetical set of optimized parameters for an LC-MS/MS method for the quantification of "this compound" in human plasma.

Table 1: Hypothetical LC-MS/MS Parameters for the Analysis of this compound

| Parameter | Condition |

|---|---|

| Chromatographic System | UHPLC |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| MRM Transition | To be determined experimentally |

| Sample Preparation | Protein precipitation with acetonitrile |

Validation of such a method would be performed in accordance with regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability to ensure the reliability of the data generated. nih.gov

Advanced Characterization for Specific Interactions

X-ray Crystallography of Enzyme-Inhibitor Complexes (e.g., related oxo-acids with arginase)

X-ray crystallography is a powerful technique that provides atomic-level insights into the three-dimensional structure of molecules, including the intricate interactions between a ligand, such as an inhibitor, and its protein target. nih.govresearchgate.net While a crystal structure of "this compound" in complex with its specific biological target is not publicly available, the principles of such an analysis can be understood by examining related structures, such as those of various inhibitors in complex with arginase. rcsb.orgrcsb.orgrcsb.org Arginase is a binuclear manganese metalloenzyme that is a target for inhibitors with structural similarities to the substrate, L-arginine. nih.gov Many of these inhibitors possess a carboxylic acid moiety, analogous to that in "this compound," which is crucial for binding in the active site. nih.gov

The process of determining the crystal structure of an enzyme-inhibitor complex begins with the production of high-purity protein, which is then crystallized, often in the presence of the inhibitor. nih.gov These crystals are then exposed to a focused X-ray beam, and the resulting diffraction pattern is recorded. rcsb.org The intensities and positions of the diffracted spots are used to calculate an electron density map, into which the atomic model of the protein and the bound inhibitor is built and refined. researchgate.net

Studies of arginase-inhibitor complexes have revealed key interactions that are likely relevant to how "this compound" might bind to a similar enzyme. For instance, the carboxylic acid group of inhibitors often forms hydrogen bonds with active site residues and can coordinate with the manganese ions in the catalytic center. nih.govnih.gov The aliphatic chain of the inhibitor typically occupies a hydrophobic channel within the active site, making van der Waals contacts that contribute to binding affinity. rcsb.org The methoxyphenyl group of "this compound" would be expected to engage in specific interactions, such as pi-stacking or hydrophobic interactions, with aromatic or nonpolar residues in the binding pocket.

The table below summarizes crystallographic data for several human arginase I inhibitor complexes, illustrating the type of information that can be obtained from such studies.

Table 2: Representative Crystallographic Data for Human Arginase I-Inhibitor Complexes

| Inhibitor | PDB ID | Resolution (Å) | Key Active Site Interactions |

|---|---|---|---|

| Nω-hydroxy-L-arginine (NOHA) | 3LP7 | 2.04 | Coordination to the binuclear manganese cluster, hydrogen bonds with active site residues. rcsb.org |

| 2(S)-amino-6-boronohexanoic acid (ABH) | 1O4E | 1.29 | Boronic acid moiety mimics the tetrahedral intermediate and coordinates to the manganese ions. nih.gov |

| (R)-2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid | 4I06 | 1.80 | Extensive hydrogen bonding network and hydrophobic interactions. rcsb.org |

A high-resolution crystal structure of "this compound" bound to its target would be invaluable for structure-based drug design, enabling the optimization of its inhibitory activity through modifications that enhance its interactions with the protein.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free, real-time optical technique used to characterize the binding kinetics and affinity of molecular interactions, such as that between a small molecule inhibitor like "this compound" and its protein target. nih.govnih.govspringernature.com This powerful tool provides quantitative data on the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity. biosensingusa.com

In a typical SPR experiment, the protein target is immobilized on the surface of a sensor chip. nih.gov A solution containing the small molecule analyte ("this compound") is then flowed over the chip surface. The binding of the analyte to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal, measured in resonance units (RU). biosensingusa.com The rate of increase in the SPR signal during the association phase is proportional to the association rate constant (kₐ). giffordbioscience.com Following the association phase, a buffer solution without the analyte is flowed over the chip, and the rate of decrease in the SPR signal during this dissociation phase is proportional to the dissociation rate constant (kₑ). giffordbioscience.com

The binding kinetics are determined by fitting the association and dissociation curves to a suitable binding model, such as a 1:1 Langmuir model, which describes a simple bimolecular interaction. biosensingusa.com The equilibrium dissociation constant (Kₑ) can then be calculated as the ratio of the dissociation and association rate constants (kₑ/kₐ). giffordbioscience.com A lower Kₑ value indicates a higher binding affinity.

The table below presents a hypothetical set of kinetic parameters that could be obtained from an SPR analysis of the interaction between "this compound" and its target protein.

Table 3: Hypothetical SPR Kinetic Data for this compound

| Kinetic Parameter | Value | Unit |

|---|---|---|

| Association Rate Constant (kₐ) | 1.5 x 10⁵ | M⁻¹s⁻¹ |

| Dissociation Rate Constant (kₑ) | 3.0 x 10⁻³ | s⁻¹ |

| Equilibrium Dissociation Constant (Kₑ) | 20 | nM |

SPR is a valuable tool in drug discovery for screening compound libraries, characterizing lead compounds, and understanding the structure-activity relationships of inhibitors. nih.govdrexel.edu

Stability and Degradation Studies

Chemical Stability under Varying pH and Temperature Conditions

The chemical stability of "this compound" under various pH and temperature conditions is a critical parameter that influences its shelf-life, formulation development, and in vivo behavior. 182.160.97researchgate.net Stability studies are typically conducted by subjecting the compound to a range of stress conditions and monitoring its degradation over time using a stability-indicating analytical method, such as HPLC.

The stability of a carboxylic acid is highly dependent on the pH of the solution. nih.gov In acidic conditions, the carboxylic acid group remains protonated, and the molecule is generally more stable. quora.com However, under basic conditions, the carboxylic acid is deprotonated to form a carboxylate anion, which can influence the molecule's reactivity and degradation pathways. quora.com For "this compound," the presence of the ketone and methoxy groups on the aromatic ring could also affect its stability at different pH values.

Temperature is another critical factor that can accelerate degradation reactions. nih.gov The effect of temperature on the degradation rate is often studied at several elevated temperatures to allow for the determination of the degradation kinetics and the estimation of the shelf-life at room temperature using the Arrhenius equation.

The table below illustrates a hypothetical stability profile for "this compound" under different pH and temperature conditions.

Table 4: Hypothetical Chemical Stability of this compound

| Condition | Degradation after 30 days (%) | Potential Degradation Pathway |

|---|---|---|

| pH 2, 25°C | < 1% | Minimal degradation |

| pH 7, 25°C | 2-5% | Hydrolysis of the methoxy group or oxidation |

| pH 10, 25°C | 5-10% | Base-catalyzed hydrolysis or other reactions |

| pH 7, 50°C | 15-25% | Accelerated hydrolysis and oxidation |

Understanding the chemical stability of "this compound" is essential for developing a stable pharmaceutical formulation and for defining appropriate storage conditions.

Photochemical Stability and Storage Considerations

The photochemical stability of "this compound" is an important consideration, as exposure to light can induce degradation, leading to a loss of potency and the formation of potentially harmful photoproducts. researchgate.netrsc.org Aromatic ketones, such as the one present in the structure of "this compound," are known to be photosensitive and can undergo various photochemical reactions upon absorption of UV or visible light. semanticscholar.orgresearchgate.net

Photostability testing is typically performed by exposing the compound, both in solid form and in solution, to a controlled light source that mimics the spectrum of sunlight. The extent of degradation is then monitored by a suitable analytical method. The photochemical degradation of aromatic ketones can proceed through several mechanisms, including photoreduction, photo-oxidation, and cleavage of the molecule. semanticscholar.org The presence of the methoxyphenyl group may also influence the photochemical reactivity of the molecule.

The results of photostability studies guide the selection of appropriate packaging and storage conditions to protect the compound from light-induced degradation. If the compound is found to be photolabile, it should be stored in light-resistant containers.

The table below summarizes the potential photochemical behavior and storage recommendations for "this compound."

Table 5: Photochemical Stability and Storage of this compound

| Parameter | Finding/Recommendation |

|---|---|

| Photostability | Potentially susceptible to degradation upon exposure to UV light due to the aromatic ketone moiety. researchgate.netsemanticscholar.org |

| Potential Photodegradants | Could include products of photoreduction of the ketone or cleavage of the molecule. |

| Storage Conditions | Store in a well-closed, light-resistant container at controlled room temperature. |

| Packaging | Amber glass vials or other light-protective packaging is recommended. |

Thorough investigation of the photochemical stability of "this compound" is a crucial step in its development as a potential therapeutic agent.

In Vitro Metabolic Stability in Biological Matrices

A comprehensive search of scientific literature and public databases reveals a notable absence of specific research focused on the in vitro metabolic stability of this compound. While general metabolic pathways for structurally related compounds can provide a theoretical framework, no dedicated studies detailing the biotransformation, metabolic rate, or identification of metabolites for this specific compound are currently available.

The metabolic fate of a xenobiotic compound is typically investigated using various in vitro systems, such as liver microsomes, S9 fractions, and hepatocytes, which contain the primary enzymes responsible for drug metabolism. researchgate.netspringernature.com These studies are crucial for determining key pharmacokinetic parameters like intrinsic clearance and half-life, which are essential in the early stages of drug discovery and development. researchgate.net

Theoretical Metabolic Pathways

Based on the chemical structure of this compound, several metabolic pathways can be hypothesized, drawing parallels from the metabolism of similar chemical moieties. These potential biotransformations are generally categorized into Phase I and Phase II reactions. fiveable.melongdom.org

Phase I Metabolism:

Phase I reactions introduce or expose functional groups, typically increasing the hydrophilicity of the compound. fiveable.melongdom.org For this compound, the following Phase I reactions are plausible:

O-Demethylation: The methoxy group (-OCH3) on the phenyl ring is a likely site for O-demethylation, a common metabolic pathway for methoxy-substituted aromatic compounds, primarily catalyzed by cytochrome P450 (CYP) enzymes. nih.govnih.gov This reaction would yield a phenolic metabolite.

Aromatic Hydroxylation: The phenyl ring itself could undergo hydroxylation at various positions, another common CYP-mediated reaction for aromatic compounds. nih.gov

Ketone Reduction: The ketone group at the 7-position could be reduced to a secondary alcohol by carbonyl reductases (CBRs) or aldo-keto reductases (AKRs). bioivt.com

Aliphatic Chain Oxidation: The heptanoic acid chain could be a substrate for oxidation at various carbons, although β-oxidation is a primary pathway for fatty acids. mdpi.com

Phase II Metabolism:

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, further increasing water solubility and facilitating excretion. fiveable.melongdom.org

Glucuronidation: If a hydroxyl group is formed through O-demethylation or aromatic hydroxylation, it can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs). numberanalytics.com The carboxylic acid group of the parent compound can also be a substrate for acyl glucuronidation.

Sulfation: Phenolic metabolites can also undergo sulfation, catalyzed by sulfotransferases (SULTs). longdom.org

Research Findings on Structurally Related Compounds

While no data exists for this compound, studies on other aromatic ketones and compounds with methoxybenzoyl moieties provide some insights. For instance, research on other methoxybenzoyl-containing compounds has shown that O-demethylation and benzylic hydroxylation are major metabolic pathways in liver microsomes. nih.gov Similarly, studies on other ketones have demonstrated their susceptibility to metabolic reduction. nih.gov The heptanoic acid side chain is structurally similar to xenobiotics that are known to undergo β-oxidation. mdpi.com

Data Tables

Due to the lack of specific experimental data for this compound in the public domain, no data tables on its in vitro metabolic stability can be generated at this time. The creation of such tables would require experimental determination of parameters such as:

Half-life (t½) in liver microsomes or hepatocytes: This would quantify the rate at which the compound is metabolized.

Intrinsic Clearance (CLint): This parameter relates the rate of metabolism to the concentration of the compound.

Metabolite Identification: This would involve identifying the chemical structures of the metabolites formed in various in vitro systems.

Pharmacokinetic and Biotransformation Investigations in in Vivo Preclinical Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

ADME studies are designed to characterize the disposition of a chemical compound in an animal model. This involves understanding how the compound is taken up by the body, where it goes, how it is chemically modified, and how it is ultimately removed.

Metabolism studies are conducted to identify the chemical modifications that 7-(2-Methoxyphenyl)-7-oxoheptanoic acid would undergo in the body. This typically involves administering the compound to preclinical species (e.g., rats, mice) and collecting biological samples such as plasma, urine, and feces over time. Advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) are then used to separate and identify the parent compound and its metabolites.

A hypothetical metabolite profile might include products of oxidation, reduction, hydrolysis, or conjugation. The identification of these metabolites is critical for understanding the compound's clearance mechanisms and for identifying any potentially active or toxic byproducts.

Once metabolites are identified, the next step is to elucidate the biotransformation pathways and the specific enzymes responsible for these chemical changes. The primary family of enzymes involved in the metabolism of many xenobiotics is the cytochrome P450 (CYP) superfamily, which is primarily located in the liver. Other important enzyme families include flavin-containing monooxygenases (FMOs), UDP-glucuronosyltransferases (UGTs), and sulfotransferases (SULTs).

In vitro studies using liver microsomes, hepatocytes, or recombinant enzymes would typically be performed to pinpoint which specific enzymes (e.g., CYP3A4, CYP2D6, UGT1A1) are responsible for the metabolism of this compound. This information is vital for predicting potential drug-drug interactions.

Systemic Exposure and Tissue Distribution

These studies aim to quantify the amount of the compound that reaches the systemic circulation and its distribution into various tissues.

To determine the systemic exposure of this compound, a time-course study would be conducted. After administration of the compound to preclinical models, blood samples are collected at various time points and the concentration of the compound in the plasma is measured. This data is then used to generate a plasma concentration-time curve.

From this curve, key pharmacokinetic parameters can be calculated. The table below illustrates the type of data that would be collected.

| Time (hours) | Plasma Concentration (ng/mL) |

| 0.25 | Data Not Available |

| 0.5 | Data Not Available |

| 1 | Data Not Available |

| 2 | Data Not Available |

| 4 | Data Not Available |

| 8 | Data Not Available |

| 12 | Data Not Available |

| 24 | Data Not Available |

Key parameters derived from this data would include the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), the area under the curve (AUC), and the elimination half-life (t1/2).

Tissue distribution studies are performed to understand where the compound goes in the body after absorption. This often involves administering a radiolabeled version of the compound to preclinical models and then measuring the amount of radioactivity in various tissues and organs at different time points. This helps to identify any potential sites of accumulation.

Clearance mechanisms refer to the processes by which the compound is removed from the body, primarily through metabolism in the liver and excretion by the kidneys. The rate of clearance is a critical parameter that influences the dosing regimen of a potential therapeutic agent.

Future Research Directions and Translational Perspectives

Elucidation of Additional Biological Targets and Pathways

A primary objective in the prospective investigation of 7-(2-Methoxyphenyl)-7-oxoheptanoic acid is the comprehensive identification of its biological targets and the pathways it modulates. The presence of the ketone and carboxylic acid functional groups, common in biologically active molecules, suggests potential interactions with a variety of enzymes and receptors.

Future research should initially employ high-throughput screening against diverse panels of biological targets, such as kinases, G-protein coupled receptors (GPCRs), and metabolic enzymes. Unbiased approaches like affinity chromatography-mass spectrometry, where the compound is immobilized to capture its binding partners from cell lysates, can reveal novel and unexpected targets.

Furthermore, chemo-proteomic techniques could be utilized to map the compound's interactions within the cellular environment. Once initial targets are identified, downstream pathway analysis using techniques like Western blotting and reporter gene assays will be crucial to understand the functional consequences of these interactions. For instance, given the structural similarity to other keto acids, investigating its role in metabolic pathways, such as those involving amino acid metabolism or fatty acid oxidation, would be a logical starting point. nih.govrsc.org The position of the methoxy (B1213986) group on the phenyl ring is known to influence the biological activity of various compounds, suggesting that this structural feature could be critical for target specificity. nih.govnih.govresearchgate.net

Development of Novel Synthetic Routes for Improved Efficiency and Scalability

The feasibility of extensive biological evaluation and future clinical development hinges on the availability of efficient and scalable synthetic routes. Current synthetic approaches to aromatic keto acids often rely on multi-step processes that may not be optimal for large-scale production. mdpi.com

Future research in this area should focus on developing novel synthetic strategies that improve yield, reduce the number of steps, and utilize more environmentally benign reagents and conditions. Methodologies such as visible-light photoredox catalysis, which allows for the direct deoxygenative coupling of aromatic carboxylic acids with other molecules, could offer a more streamlined approach. nih.gov Exploring one-pot reactions that combine several transformations without isolating intermediates could significantly enhance efficiency.

Moreover, optimizing existing methods, such as Friedel-Crafts acylation, by exploring alternative catalysts and reaction conditions could lead to improved scalability and cost-effectiveness. The development of a robust and adaptable synthesis will not only facilitate further biological studies but also enable the production of analogues for structure-activity relationship (SAR) analysis.

| Synthetic Strategy | Potential Advantages | Key Considerations |

| Optimized Friedel-Crafts Acylation | Well-established, scalable | Use of strong Lewis acids, potential for regioselectivity issues |

| Visible-Light Photoredox Catalysis | Mild conditions, high functional group tolerance | Catalyst cost, optimization of light source and reaction time |

| Grignard Reagent Addition | Versatile for C-C bond formation | Requires anhydrous conditions, sensitive to steric hindrance |

| One-Pot Multi-step Synthesis | Reduced workup, improved time efficiency | Compatibility of reagents and intermediates |

Rational Design of Highly Selective and Potent Analogues

Following the identification of initial biological targets, the rational design of analogues is a critical step toward developing compounds with enhanced potency, selectivity, and favorable drug-like properties. rjpdft.com Structure-activity relationship (SAR) studies will be central to this effort, systematically modifying different parts of the this compound scaffold. rsc.org

Key modifications could include:

Phenyl Ring Substitution: Altering the position or nature of the substituent on the phenyl ring to probe interactions with the target's binding pocket. For example, moving the methoxy group to the meta or para position or replacing it with other functional groups (e.g., halogens, alkyl groups).

Alkyl Chain Modification: Varying the length and rigidity of the heptanoic acid chain to optimize the orientation of the pharmacophores. Introducing elements of unsaturation or cyclization could lock the molecule into a more bioactive conformation.

Carboxylic Acid Bioisosteres: Replacing the carboxylic acid moiety with bioisosteres such as tetrazoles or hydroxamic acids to potentially improve metabolic stability, cell permeability, or target engagement.

Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, will be invaluable in guiding the design of these analogues, prioritizing the synthesis of compounds with the highest predicted activity. google.comnih.gov

| Analogue Design Strategy | Objective | Example Modification |

| Ring Substitution Scanning | Improve potency and selectivity | Replace 2-methoxy with 3-chloro or 4-fluoro |

| Chain Length Variation | Optimize fit in binding pocket | Synthesize 6-(2-Methoxyphenyl)-6-oxohexanoic acid |

| Conformational Restriction | Increase rigidity and potency | Introduce a double bond or cyclopropyl (B3062369) group in the alkyl chain |

| Bioisosteric Replacement | Enhance pharmacokinetic properties | Replace carboxylic acid with a tetrazole group |

Exploration of Targeted Delivery Systems

For a small molecule to be therapeutically effective, it must reach its biological target in sufficient concentration while minimizing exposure to healthy tissues. The physicochemical properties of this compound will dictate its absorption, distribution, metabolism, and excretion (ADME) profile. Future research should explore targeted drug delivery systems to optimize its therapeutic index. wikipedia.orgijpsjournal.com

Nanoparticle-based systems, such as liposomes or polymeric micelles, could be employed to encapsulate the compound, potentially improving its solubility, stability, and circulation time. longdom.orgnih.gov These nanoparticles can be further functionalized with targeting ligands (e.g., antibodies, peptides) that specifically recognize receptors overexpressed on diseased cells, thereby directing the therapeutic payload to the site of action. astrazeneca.com

Another promising avenue is the development of prodrugs. By chemically modifying the carboxylic acid or ketone group with a promoiety, a transiently inactive form of the compound can be created. This prodrug could be designed to be cleaved by specific enzymes present at the target tissue, releasing the active molecule in a localized manner and reducing systemic side effects.

Integration with Multi-Omics Data for Systems Biology Understanding

To gain a comprehensive understanding of the biological effects of this compound, an integrated multi-omics approach is essential. pharmalex.com This involves combining data from genomics, transcriptomics, proteomics, and metabolomics to build a systems-level view of the compound's mechanism of action. nygen.iomdpi.comnashbio.com

By treating cells or model organisms with the compound and subsequently analyzing changes across these different molecular layers, researchers can uncover complex biological responses. For example, transcriptomic analysis (RNA-seq) can reveal which genes are up- or down-regulated, while proteomic analysis can identify changes in protein expression and post-translational modifications. Metabolomics can shed light on alterations in metabolic pathways. nih.gov

Integrating these datasets can help to construct detailed molecular networks, validate drug targets, identify potential biomarkers for efficacy or toxicity, and even stratify patient populations who are most likely to respond to the potential therapy. nashbio.comnih.gov This holistic approach is crucial for translating a promising chemical entity from the laboratory to clinical application.

Q & A

Basic: What are the optimal synthetic routes for 7-(2-Methoxyphenyl)-7-oxoheptanoic acid, and how can reaction conditions be adjusted to improve yield?

Methodological Answer:

The synthesis typically involves Friedel-Crafts acylation of 2-methoxyphenyl derivatives with a heptanoic acid backbone. Key steps include:

- Esterification of heptanoic acid to form an acyl chloride or activated ester, improving electrophilicity.

- Catalyst optimization : Use Lewis acids (e.g., AlCl₃) under anhydrous conditions to enhance acylation efficiency .

- Solvent selection : Non-polar solvents (e.g., dichloromethane) favor electrophilic substitution, while controlled temperatures (0–25°C) minimize side reactions.

Yield improvements (≥70%) are achievable by quenching intermediates (e.g., aqueous NaHCO₃) to prevent over-oxidation and employing column chromatography for purification .

Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Confirms molecular weight (expected [M+H]⁺: ~278.3 g/mol) and fragmentation patterns .

- X-ray Diffraction (XRD) : Resolves crystal structure and confirms stereochemistry, particularly for polymorphic forms .

- IR Spectroscopy : Validates carbonyl (C=O stretch at ~1700 cm⁻¹) and carboxylic acid (broad O-H stretch at ~2500–3000 cm⁻¹) groups .

Basic: What are the solubility and stability profiles of this compound under laboratory conditions?

Methodological Answer:

- Solubility :

- Stability :

Advanced: How can computational modeling predict the reactivity of this compound in different solvent environments?

Methodological Answer:

- Density Functional Theory (DFT) :

- Model the compound’s HOMO-LUMO gaps to predict nucleophilic/electrophilic sites. For example, the ketone group is susceptible to nucleophilic attack .

- Solvent effects : Use the Polarizable Continuum Model (PCM) to simulate solvation energies in water, DMSO, or hexane, guiding solvent selection for reactions .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to identify binding motifs, validated by experimental IC₅₀ values .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., antihypertensive vs. no activity)?

Methodological Answer:

- Purity validation : Use HPLC-MS to confirm >95% purity, as impurities (e.g., unreacted precursors) may skew bioassay results .

- Assay standardization :

- Compare activity across cell lines (e.g., HEK293 vs. CHO) under identical conditions (pH, temperature).

- Use positive controls (e.g., captopril for ACE inhibition) to calibrate response thresholds .

- Structural analogs : Synthesize derivatives (e.g., 4-methoxy or halogen-substituted) to isolate structure-activity relationships (SAR) .

Advanced: What strategies are effective for analyzing the compound’s degradation pathways under oxidative stress?

Methodological Answer:

- Forced degradation studies :

- Kinetic modeling : Apply Arrhenius equations to predict shelf-life at varying temperatures, validated by accelerated stability testing .

Advanced: How can crystallographic data resolve discrepancies in reported melting points or polymorphic forms?

Methodological Answer:

- Single-crystal XRD : Determine unit cell parameters and packing motifs to distinguish polymorphs (e.g., monoclinic vs. orthorhombic systems) .

- Differential Scanning Calorimetry (DSC) : Correlate melting endotherms (e.g., 122–125°C) with crystalline vs. amorphous forms .

- Variable-temperature XRD : Track structural changes during phase transitions to explain melting point variations .

Basic: What safety protocols are essential when handling this compound in the laboratory?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile intermediates (e.g., acyl chlorides) .

- Spill management : Neutralize acidic spills with sodium bicarbonate and dispose of waste via approved chemical protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products